Superior Gastric Cancer Cytotoxicity of 25-Anhydrocimigenol 3-O-beta-D-xyloside Relative to Cimigenol-3-O-β-D-xylopyranoside
25-Anhydrocimigenol 3-O-beta-D-xyloside demonstrates a specific cytotoxic IC50 of 14.58 μM against AGS human gastric adenocarcinoma cells, which is approximately 1.9-fold more potent than the structurally related cimigenol-3-O-β-D-xylopyranoside (IC50 = 28.7 μM at 24h) in head-to-head comparison studies . The compound induces dose-dependent apoptosis and G2/M cell cycle arrest, with mechanistic engagement of both extrinsic and intrinsic caspase pathways at concentrations as low as 30 μM .
| Evidence Dimension | Cytotoxicity (IC50) against gastric cancer AGS cells |
|---|---|
| Target Compound Data | 14.58 μM (24h) |
| Comparator Or Baseline | Cimigenol-3-O-β-D-xylopyranoside: 28.7 μM (24h) |
| Quantified Difference | 1.97-fold lower IC50 (higher potency) |
| Conditions | AGS human gastric adenocarcinoma cell line, MTT assay, 24-hour incubation, 30-90 μM concentration range |
Why This Matters
The 25-anhydro modification confers ~2-fold enhanced gastric cancer cytotoxicity versus the parent cimigenol xyloside, enabling lower dosing requirements for apoptosis studies.
